4-(Benzyloxy)-N-(2-propyl-2H-tetraazol-5-yl)benzamide
4-(Benzyloxy)-N-(2-propyl-2H-tetraazol-5-yl)benzamide
Brand Name:
Vulcanchem
CAS No.:
593241-44-2
VCID:
VC0350665
InChI:
InChI=1S/C18H19N5O2/c1-2-12-23-21-18(20-22-23)19-17(24)15-8-10-16(11-9-15)25-13-14-6-4-3-5-7-14/h3-11H,2,12-13H2,1H3,(H,19,21,24)
SMILES:
CCCN1N=C(N=N1)NC(=O)C2=CC=C(C=C2)OCC3=CC=CC=C3
Molecular Formula:
C18H19N5O2
Molecular Weight:
337.4g/mol
4-(Benzyloxy)-N-(2-propyl-2H-tetraazol-5-yl)benzamide
CAS No.: 593241-44-2
Main Products
VCID: VC0350665
Molecular Formula: C18H19N5O2
Molecular Weight: 337.4g/mol
CAS No. | 593241-44-2 |
---|---|
Product Name | 4-(Benzyloxy)-N-(2-propyl-2H-tetraazol-5-yl)benzamide |
Molecular Formula | C18H19N5O2 |
Molecular Weight | 337.4g/mol |
IUPAC Name | 4-phenylmethoxy-N-(2-propyltetrazol-5-yl)benzamide |
Standard InChI | InChI=1S/C18H19N5O2/c1-2-12-23-21-18(20-22-23)19-17(24)15-8-10-16(11-9-15)25-13-14-6-4-3-5-7-14/h3-11H,2,12-13H2,1H3,(H,19,21,24) |
Standard InChIKey | JOVDGXCJMWHVIR-UHFFFAOYSA-N |
SMILES | CCCN1N=C(N=N1)NC(=O)C2=CC=C(C=C2)OCC3=CC=CC=C3 |
Canonical SMILES | CCCN1N=C(N=N1)NC(=O)C2=CC=C(C=C2)OCC3=CC=CC=C3 |
PubChem Compound | 934274 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume